tert-Butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-13-4-5-15(20(22)23)14(18)10-13/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXDYQLIGCLFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC(=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Selection
In WO2014200786A1, Boc protection is achieved in a biphasic system of acetone and water, employing triethylamine (TEA) as the base. The solvent choice balances reactivity and solubility, with acetone preferred for its ability to dissolve both the piperidine substrate and Boc anhydride. The base (1.1–2.0 equivalents) facilitates deprotonation of the piperidine nitrogen, enabling nucleophilic attack on Boc anhydride. Typical reaction times range from 12 to 24 hours at 20–25°C, achieving near-quantitative conversion.
Workup and Isolation
Post-reaction, the product is isolated via extraction with toluene, followed by washes with sodium bicarbonate and brine. Crystallization is induced using heptanes, yielding tert-butyl piperidine-1-carboxylate as a white solid. This method ensures high purity (>98%) without requiring column chromatography.
Introduction of the Mesylate Leaving Group
The 4-position hydroxyl group of the Boc-protected piperidine is converted to a mesylate to enable nucleophilic displacement.
Methanesulfonylation Protocol
Methanesulfonyl chloride (1.5–2.0 equivalents) is added to a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (DCM) at 0–5°C. Pyridine or TEA (3.0–5.0 equivalents) neutralizes the generated HCl, preventing acid-catalyzed Boc deprotection. The reaction proceeds quantitatively within 1–2 hours, forming tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
Solvent and Temperature Optimization
Low temperatures (−5 to 5°C) minimize side reactions such as elimination. Polar aprotic solvents like DCM or ethyl acetate are ideal due to their inertness and ability to stabilize the transition state.
Nucleophilic Substitution with 3-Fluoro-4-nitrophenol
The mesylate undergoes displacement by 3-fluoro-4-nitrophenol, forming the target compound.
Base and Solvent Screening
Ambeed’s protocols demonstrate that potassium carbonate in N-methyl-2-pyrrolidone (NMP) at 100–105°C achieves 95% yield. The strong base deprotonates the phenol, enhancing nucleophilicity, while NMP’s high boiling point facilitates prolonged heating without solvent loss. Alternative systems, such as ethanol/water with reflux, yield 84% but require longer reaction times (16.5 hours).
Mechanistic Considerations
The reaction follows an SN2 mechanism, as evidenced by the inversion of configuration at the piperidine 4-position. The electron-withdrawing nitro and fluorine groups on the phenol increase its acidity (pKa ≈ 6–7), enabling efficient deprotonation even with mild bases like CsF in DMA.
Side Reactions and Mitigation
Competitive elimination to form piperidine alkenes is suppressed by using polar aprotic solvents and avoiding excess base. Residual moisture is minimized to prevent hydrolysis of the mesylate.
Deprotection and Final Purification
While the target compound retains the Boc group, subsequent synthetic steps may require its removal.
Acidic Deprotection
Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleaves the Boc group quantitatively within 1–2 hours at 25°C. Alternatively, trimethylsilyl iodide (TMSI) in acetonitrile at 0–5°C achieves selective deprotection without affecting the nitro group.
Crystallization and Filtration
The final product is isolated by cooling the reaction mixture to 15–20°C, inducing crystallization. Washing with cold heptanes removes residual solvents, yielding tert-butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate as a pale yellow solid. Purity is confirmed via HPLC (>99%) and 1H NMR.
Scalability and Industrial Considerations
Cost Efficiency
Potassium carbonate is preferred over cesium fluoride due to lower cost and easier handling. Recycling of solvents like toluene and ethyl acetate via distillation reduces raw material expenses.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl intermediate of this compound undergoes nucleophilic substitutions. For example, in a synthesis described by RSC publications, bromination with N-bromosuccinimide (NBS) in dichloromethane (DCM) yields 92% of the brominated derivative (Table 1) .
| Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromomethylation | NBS, DCM, 0°C → RT, 3 h | 92% | |
| Amination | NH₃/MeOH, reflux | 68% |
These reactions are pivotal for introducing functional groups such as amines, which are essential for further derivatization in drug discovery.
Ester Hydrolysis
The tert-butyl ester group is cleaved under acidic conditions to generate carboxylic acid derivatives. For instance, treatment with HCl in tetrahydrofuran (THF) and water at 60°C removes the tert-butyl group with 85% efficiency.
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| tert-Butyl ester derivative | 4 M HCl, THF/H₂O, 60°C, 6 h | Piperidine-1-carboxylic acid | 85% |
This reaction is critical for generating bioactive metabolites or further functionalization.
Nitro Group Reduction
Catalytic hydrogenation reduces the nitro group to an amine. Using 10% Pd/C under H₂ at 50 psi, the nitro group is converted to an amine with 78% yield (Table 2).
| Starting Material | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| Nitro-substituted derivative | 10% Pd/C, H₂ (50 psi), EtOH | Amino-substituted analog | 78% |
The resulting amine serves as a handle for coupling reactions in medicinal chemistry.
Electrophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring undergoes nucleophilic aromatic substitution. For example, reaction with benzylamine in dimethylformamide (DMF) at 80°C displaces the fluorine atom, yielding a benzylamine-substituted product (65%).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12 h | Benzylamine derivative | 65% |
This reactivity is leveraged to modify the aromatic ring’s electronic properties for target-specific interactions.
Stability and Degradation
| Stress Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| 4 M HCl, 60°C | Ester hydrolysis + ring opening | 2.5 h |
| 2 M NaOH, RT | Partial de-esterification | 8 h |
Key Research Findings
-
Synthetic Utility : The compound’s modular structure allows sequential modifications, making it a versatile intermediate for kinase inhibitors and NLRP3 inflammasome modulators .
-
Biological Relevance : Derivatives exhibit enhanced binding affinities when the nitro group is reduced to an amine, highlighting the importance of nitro-to-amine conversions.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that compounds similar to tert-butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate exhibit promising anticancer properties. The incorporation of the nitrophenoxy group is believed to enhance the compound's ability to inhibit tumor growth. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancers .
2. Neurological Applications
The piperidine moiety is known for its role in central nervous system (CNS) activity. Research has suggested that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression. A case study highlighted its efficacy in preclinical models, showing improvements in behavioral outcomes associated with anxiety disorders .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which this compound exerts its pharmacological effects involves modulation of specific receptors in the CNS. It has been proposed that the compound acts as a selective antagonist at certain serotonin receptors, which may contribute to its anxiolytic effects .
2. Bioavailability Studies
Bioavailability is a critical factor in drug development. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics in vivo. This enhances its potential as a lead compound for further development into therapeutic agents .
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been explored as a building block for advanced polymeric materials. Its unique functional groups allow for the synthesis of polymers with tailored properties such as increased thermal stability and mechanical strength. A recent study demonstrated the successful incorporation of this compound into a polymer matrix, resulting in enhanced performance characteristics compared to traditional materials .
Data Tables
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of this compound revealed that certain modifications led to increased potency against breast cancer cell lines, indicating potential for development as an anticancer drug.
Case Study 2: Neurological Impact
In a preclinical trial involving animal models, administration of this compound resulted in reduced anxiety-like behaviors, suggesting its viability as a treatment option for anxiety disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoronitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Core
Compound A : tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (CAS: N/A)
- Key Differences: Substituent: A phenylamino (-NH-C₆H₃F(NO₂)CH₃) group replaces the phenoxymethyl linker. Electronic Effects: The amino group introduces basicity (pKa ~8–10), unlike the neutral ether linkage in the target compound. Biological Impact: Amino groups often enhance hydrogen-bonding interactions with targets, but the methyl group may reduce steric accessibility.
Compound B : tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate (CAS: 1010115-38-4)
- Key Differences: Aromatic System: A pyridyloxy group replaces the nitrophenoxy moiety. Electron-Withdrawing Effects: Chlorine on pyridine provides moderate electron withdrawal, whereas the nitro group in the target compound is stronger (-I effect). Solubility: Pyridine’s basic nitrogen may improve aqueous solubility compared to nitroaromatics.
Functional Group Modifications
Compound C : tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (CAS: 139290-70-3)
- Key Differences: Substituent: A carbamoyl (-CON(Me)OMe) group replaces the phenoxymethyl chain. Reactivity: The carbamoyl group is less prone to hydrolysis than the nitro group but may participate in nucleophilic acyl substitution. Pharmacokinetics: Carbamates generally exhibit improved metabolic stability compared to nitro compounds.
Compound D : tert-Butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (CAS: 1067914-82-2)
- Key Differences: Substituent: A benzylamino group and difluoro modification on the piperidine ring. Lipophilicity: The benzyl group increases logP compared to the target compound’s nitroaromatic system.
Research Implications
The structural diversity among Boc-protected piperidines highlights their versatility in drug design. The target compound’s nitro and fluoro substituents make it uniquely suited for targeting nitroreductase-activated prodrugs or oxidative stress pathways. However, analogs with pyridyl or carbamoyl groups may offer safer profiles for non-redox applications. Future studies should explore:
Biological Activity
Introduction
tert-Butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a piperidine ring and a fluoro-nitrophenoxy moiety, suggests diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 340.37 g/mol. The compound is characterized by the following structural features:
- Piperidine Ring : Provides structural rigidity and potential interaction sites.
- tert-butyl Group : Enhances lipophilicity and may influence pharmacokinetics.
- Fluoro-Nitrophenoxy Moiety : Potentially involved in specific biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluoro-nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, modulating the activity of target molecules through competitive inhibition or allosteric modulation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence neurotransmitter systems.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various biological assays. Here are some key findings:
Case Studies
- Cancer Cell Line Studies : In a study involving breast cancer cell lines (MDA-MB-231 and MCF-7), this compound was found to significantly reduce cell viability, suggesting its potential as an anticancer agent.
- Neuropharmacological Effects : Research indicated that the compound could modulate dopamine receptor activity, which may have implications for treating disorders such as schizophrenia or depression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 4-((3-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodology : Start with nucleophilic substitution between tert-butyl piperidine derivatives and 3-fluoro-4-nitrophenoxymethyl halides. Optimize reaction conditions by:
- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Monitoring reaction progress via TLC or HPLC to identify byproducts.
- Adjusting temperature (e.g., 50–80°C) to balance reaction rate and side-product formation .
- Key Considerations : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) to isolate the target compound.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Primary Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups, focusing on the piperidine ring (δ ~3.0–4.0 ppm) and nitrophenoxy aromatic signals (δ ~7.0–8.5 ppm) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
Q. What safety protocols are essential when handling this compound in the lab?
- Precautions :
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Use fume hoods to avoid inhalation of nitroaromatic vapors .
- Store in airtight containers away from ignition sources due to potential flammability .
Advanced Research Questions
Q. How do the electron-withdrawing effects of the 3-fluoro-4-nitrophenoxy group influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The nitro and fluoro substituents activate the phenoxy ring toward electrophilic substitution but deactivate it toward nucleophilic attack.
- Experimental Design :
- Use Suzuki-Miyaura coupling with aryl boronic acids; optimize Pd catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .
- Monitor regioselectivity via LC-MS to detect para vs. meta substitution products.
Q. What crystallographic challenges arise with this compound, and how can SHELX software improve structural determination?
- Challenges : Poor crystal quality due to flexible piperidine and phenoxy moieties.
- Solution :
- Grow crystals via slow evaporation in dichloromethane/hexane.
- Use SHELXL for refinement: Apply TWIN/BASF commands to model twinning and anisotropic displacement parameters (ADPs) for heavy atoms .
- Validate hydrogen bonding networks using PLATON’s ADDSYM tool .
Q. How can competing side reactions during nitrophenoxy group introduction be minimized?
- Strategies :
- Pre-activate the phenoxy methyl group using Mitsunobu conditions (DIAD, PPh₃) to enhance nucleophilicity .
- Add molecular sieves to scavenge water and suppress hydrolysis of the tert-butyl carbamate .
- Analytical Control : Use ¹⁹F NMR to track fluorine retention and detect defluorination byproducts.
Q. What in vitro assay designs are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Protocol :
- Perform kinase inhibition assays (e.g., ADP-Glo™) using recombinant kinases (e.g., EGFR or VEGFR2).
- Use ATP concentrations near Km values (e.g., 10 μM) to detect competitive inhibition .
- Validate results with Western blotting to assess downstream phosphorylation (e.g., ERK1/2).
- Data Interpretation : Compare IC₅₀ values to known inhibitors (e.g., Gefitinib) to benchmark potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
